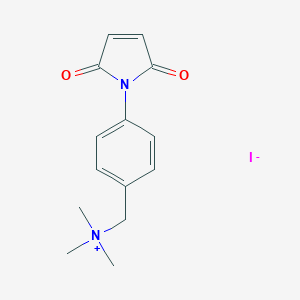

4-(N-Maleimido)benzyltrimethylammonium iodide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-(N-Maleimido)benzyltrimethylammonium iodide often involves multi-step chemical processes that include the use of maleic anhydride and derivatives thereof as key starting materials. For example, a hybrid monomer of 4-(N-maleimidophenyl)glycidylether, possessing both oxirane ring and maleimide curable groups, was synthesized using N-(4-hydroxyphenyl)maleimide and epichlorohydrin, indicating a method that could be analogous to or provide insights into the synthesis of 4-(N-Maleimido)benzyltrimethylammonium iodide (Liu, Chen, & Wei, 2003).

Molecular Structure Analysis

Research into the molecular structure of NPMI compounds, which are structurally related to 4-(N-Maleimido)benzyltrimethylammonium iodide, reveals intricate details about their geometry. Studies have calculated the frequency and thermodynamic properties of these molecules at high levels of theory, shedding light on the dihedral angles and planar configurations within the molecule, which are critical for understanding its reactivity and properties (Guo, 2010).

Chemical Reactions and Properties

The maleimide functionality within these compounds allows for versatile chemical reactions. For instance, maleimides have been used as coupling reagents for radiohalogenation, indicating their potential for forming specific covalent bonds with peptides and proteins through sulfhydryl groups. Such reactions underscore the maleimide group's reactivity towards nucleophiles and its utility in bioconjugation and materials science applications (Aneheim, Foreman, Jensen, & Lindegren, 2015).

Physical Properties Analysis

The physical properties of maleimide derivatives can vary widely depending on their specific structure and substitution patterns. For instance, the thermal and mechanical properties of polymers derived from maleimide monomers can be finely tuned by the choice of curing agent and the molecular design of the monomer. Such studies provide a framework for understanding how the physical properties of 4-(N-Maleimido)benzyltrimethylammonium iodide might be analyzed and optimized for specific applications (Liu, Chen, & Wei, 2003).

Chemical Properties Analysis

The chemical properties of maleimide and its derivatives are central to their utility in various applications. Maleimides are known for their ability to undergo addition reactions with thiols, amines, and other nucleophiles, facilitating the formation of stable covalent bonds. This reactivity forms the basis for the use of maleimides in polymer chemistry, bioconjugation, and the synthesis of complex molecules (Aneheim et al., 2015).

Wissenschaftliche Forschungsanwendungen

Radiohalogenation for Targeted Radiotherapy : A reagent related to 4-(N-Maleimido)benzyltrimethylammonium iodide, N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide, shows promise in targeted radiotherapy. It can easily attach to reduced disulfide bridges in proteins and free terminal cysteine groups (Aneheim et al., 2015).

Antimicrobial Applications : Compounds like 4DOCBP-6,10 and 4DOCBP-6,12, which have structures similar to 4-(N-Maleimido)benzyltrimethylammonium iodide, exhibit broad and effective antimicrobial spectra. Their unique dimeric structure may contribute to these properties (Maeda et al., 1999).

Inhibition of Nicotinic Acetylcholine Receptors : Covalent labeling at selective sites, which are not near Cys192 and Cys193, is responsible for the irreversible inhibition of nicotinic acetylcholine receptors by related toxins (Abramson et al., 1988).

Synthesis of Bioactive Compounds : The copper-catalyzed four-component coupling method using aminoarylselenated maleimides offers an environmentally friendly and efficient access to bioactive compounds. This method is a greener alternative for synthesis (Gao et al., 2019).

Measurement of Nicotinic Acetylcholine Receptor Binding Sites : A specific assay method allows accurate and sensitive measurement of nicotinic acetylcholine receptor binding sites, enabling precise measurements of receptor activities in the presence of other proteins (Karlin et al., 1976).

Corrosion Inhibition in Steel : Certain iodide compounds, like 1-butyl-3-methyl-1H-benzimidazolium iodide, effectively inhibit mild steel corrosion in sulfuric acid solutions. They follow the Langmuir adsorption isotherm and show promising thermodynamic and kinetic parameters (Zheng et al., 2014).

Thermosetting Resins : Novel thermosetting resins based on maleimido compounds exhibit high glass transition temperature, good thermal stability, and attractive flame retardance when cured with specific agents (Liu et al., 2003).

Photopolymerization : Polymerizable N-aromatic maleimides are more efficient than benzophenone as free radical initiators for photopolymerization, with certain compounds showing the highest polymerization rates (Wang et al., 2006).

Eigenschaften

IUPAC Name |

[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N2O2.HI/c1-16(2,3)10-11-4-6-12(7-5-11)15-13(17)8-9-14(15)18;/h4-9H,10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQZRTCPSJCHIO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=C(C=C1)N2C(=O)C=CC2=O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349644 | |

| Record name | MBTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-Maleimido)benzyltrimethylammonium iodide | |

CAS RN |

34696-66-7 | |

| Record name | MBTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

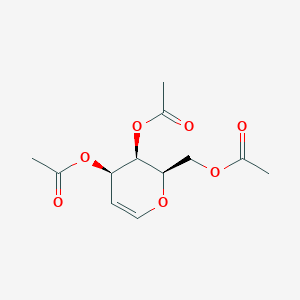

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does MBTA interact with the nicotinic acetylcholine receptor, and what are the downstream effects?

A: MBTA acts as an affinity label for the nAChR. [, , , ] It specifically targets a reduced cysteine residue located within or near the acetylcholine binding site on the alpha subunit of the receptor. [, , , ] The maleimide group of MBTA forms a covalent bond with the thiol group of the reduced cysteine, leading to irreversible inhibition of the receptor. [, , , ] This inhibition prevents the binding of acetylcholine and subsequent channel opening, ultimately blocking receptor function. [, ]

Q2: Does the modification of specific cysteine residues by MBTA affect the binding of other ligands to the nAChR?

A: Yes, research suggests that the binding site for MBTA on the nAChR overlaps with the binding sites for other ligands, including agonists and antagonists. [, , ] Pre-treatment of the receptor with agonists or antagonists, such as lophotoxin and its analogs, prevents the covalent binding of MBTA. [] This competitive binding pattern indicates that MBTA and these ligands share a common binding region on the receptor.

Q3: How does the reactivity of MBTA compare to other alkylating agents?

A: MBTA exhibits a higher reactivity towards the reduced nAChR compared to other alkylating agents like N-ethylmaleimide. [] In studies using purified acetylcholine receptors, MBTA reacted 5000-fold faster with the reduced receptor than N-ethylmaleimide. [] This difference in reactivity suggests that MBTA possesses a higher affinity for the specific cysteine residue involved in acetylcholine binding or that the local environment around this cysteine residue makes it more susceptible to MBTA's electrophilic attack.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)

![4-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B13565.png)